molecular formula C20H26Cl2N2 B4652079 N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride

N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride

Cat. No. B4652079
M. Wt: 365.3 g/mol
InChI Key: OMEOHVUGHSJOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride, also known as J-147, is a synthetic compound that has gained attention for its potential therapeutic effects in treating various neurodegenerative diseases. This compound was first synthesized by the Salk Institute for Biological Studies in 2011, and since then, it has been extensively studied for its neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to increase the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth. It also appears to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of BDNF and NGF, which promote neuronal survival and growth. It also appears to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases. Additionally, N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride has been shown to improve mitochondrial function, which is important for energy production in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride in lab experiments is its ability to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases. This makes it a promising candidate for further research into potential therapeutic treatments for these diseases. However, one limitation of using N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride is that its mechanism of action is not fully understood, which makes it difficult to determine its potential side effects and long-term effects.

Future Directions

There are several future directions for research on N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could be conducted to explore its potential use in treating other neurological and psychiatric disorders.

Scientific Research Applications

N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride has been shown to have potential therapeutic effects in treating various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.

properties

IUPAC Name

N-[(4-phenylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.2ClH/c1-2-4-17(5-3-1)18-8-6-16(7-9-18)14-21-20-15-22-12-10-19(20)11-13-22;;/h1-9,19-21H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOHVUGHSJOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-4-ylmethyl)quinuclidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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